Zinc tungsten oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zinc tungsten oxide (ZnWO4) is a one-dimensional nanorod that can be anchored to two-dimensional graphitic carbon nitride nanosheets . It is used as a pharmaceutical intermediate . The unique properties of ZnWO4, such as its high chemical stability, broad range of radiation absorption, and high photostability, make it a multifunctional material .

Synthesis Analysis

ZnWO4 can be prepared by a simple hydrothermal procedure . In one study, ZnWO4 was successfully synthesized using an advanced controlled chemical spray pyrolysis deposition technique . This involved using tungstic acid and zinc chloride solutions sprayed separately onto a heated silicone substrate at 600°C, followed by annealing treatment for one hour at 500°C .Molecular Structure Analysis

The atomic structure of tungsten oxide nanoparticles changes drastically when the particles are smaller than 5 nm, where the particles become amorphous . The incorporation of tungsten in the oxide layer led to a power conversion efficiency (PCE) increase due to the enhanced electron transfer and reduced back-recombination .Chemical Reactions Analysis

ZnWO4 shows promising properties for the degradation of tetracycline (TC) under solar-light irradiation . It also has potential for photoelectrochemical (PEC) water oxidation . The reaction of zinc oxide with the oxide of tungsten produces a salt – tungstate of zinc .Physical And Chemical Properties Analysis

ZnWO4 exhibits high chemical stability, a broad range of radiation absorption, and high photostability . It is a semiconductor categorized under the II–IV category, known for its broad and direct gap of 3.37 eV at room temperature, as well as its notable exciton binding energy of 60 meV .Wissenschaftliche Forschungsanwendungen

Electrochromic and Energy Storage Applications : Tungsten trioxide/zinc oxide (WO3/ZnO) nanocomposites, formed on flexible substrates, exhibit enhanced electrochromic and capacitive performance. This includes a wider optical contrast and greater coloration efficiency, making them suitable for smart energy storage devices (Bi et al., 2017).

Photocatalysis in Wastewater Treatment : Tungsten/silver-doped zinc oxide (ZnO/W/Ag) composite has shown high efficiency in dye removal from textile wastewater, making it a promising photocatalyst for environmental applications (Vafaee et al., 2017).

Gas Sensing Abilities : Tungsten-doped zinc oxide films have demonstrated good ammonia sensing behavior, especially at low concentrations. This indicates potential applications in gas sensing technologies (Ravichandran et al., 2020).

Optoelectronic Applications : Research has highlighted the potential of tungsten oxide in various optoelectronic applications, including photocatalysis, photothermal therapy, and surface-enhanced Raman spectroscopy (SERS) (Cong et al., 2016).

Enhanced Thermoelectric Properties : The addition of zinc oxide to tungsten trioxide (WO3) ceramics has been found to significantly raise the electrical conductivity and enhance the power factor, suggesting applications in thermoelectric devices (Wang et al., 2012).

Energy Storage Applications : Recent progress in the development of tungsten oxide-based electrodes for energy storage applications, primarily supercapacitors (SCs) and batteries, has been noted. Tungsten trioxide (WO3) and its composites are of particular interest due to their charge transport features and physico-chemical properties (Shinde & Jun, 2020).

Transparent Conducting Films : Tungsten-doped zinc oxide (ZnO:W) films, developed by direct current magnetron sputtering, have shown low resistivity and high transmittance, making them suitable for applications like electrical contacts in solar cells (Huafu et al., 2011).

Lubricant Additives : The inclusion of tungsten disulfide and zinc oxide in lubricants has been reviewed for its potential to enhance tribological and thermal properties, indicating a role in improving the performance of base oils or fluids (Singh et al., 2021).

Wirkmechanismus

The photocatalytic performance of a ZnWO4 nanocomposite shows promising properties for the degradation of tetracycline (TC). The detailed PEC investigations notify the ZnWO4 nanocomposite has lesser charge-transfer resistance, high response of photocurrent with good stability . At the genomic level, reactive oxygen species (ROS) can cause damage to the DNA structure, which activates the mechanisms for repairing DNA damage .

Safety and Hazards

Eigenschaften

IUPAC Name |

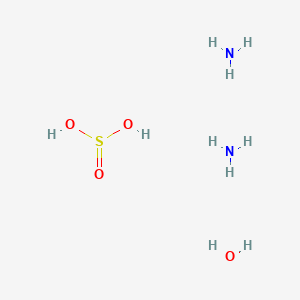

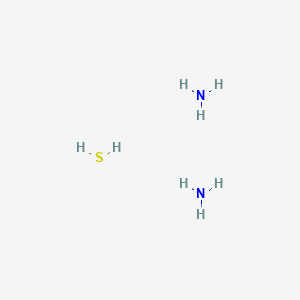

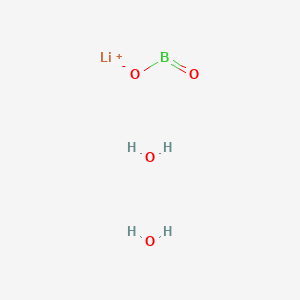

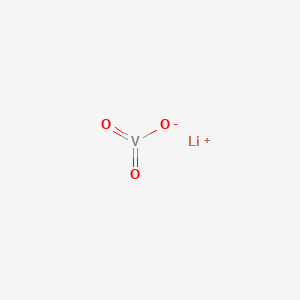

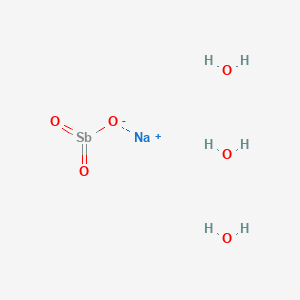

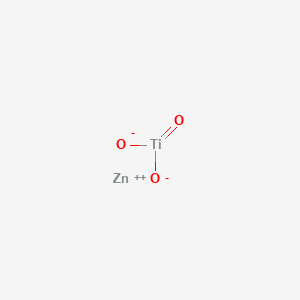

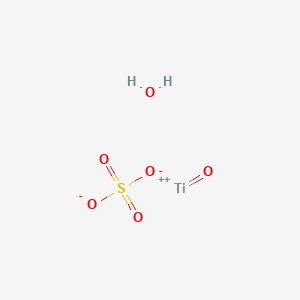

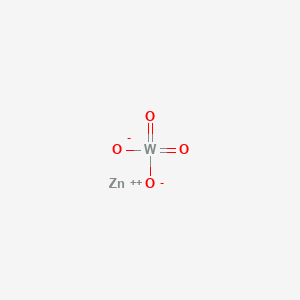

zinc;dioxido(dioxo)tungsten |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.W.Zn/q;;2*-1;;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSXSLGFYGBEPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Zn+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4WZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc tungsten oxide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.